2-tert-butyl-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-chlorobenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation and Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.
Coupling Reactions:
Scientific Research Applications
2-tert-butyl-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylbenzoic acid
- 5-chlorobenzoic acid
- 2-tert-butyl-4-chlorobenzoic acid
Uniqueness
2-tert-butyl-5-chlorobenzoic acid is unique due to the specific positioning of the tert-butyl and chlorine substituents on the benzene ring
Properties
CAS No. |
14034-94-7 |
---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-tert-butyl-5-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BKFXRRXYTJGELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.